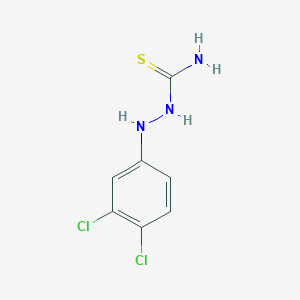

2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide

概要

説明

2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide (DCPA) is an organic compound that has been used in scientific research for a variety of purposes. It is a hydrazinecarbothioamide with two chlorinated phenyl rings attached to a nitrogen atom. DCPA is an important chemical intermediate in the synthesis of a range of compounds and has been used in a variety of scientific studies. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DCPA.

科学的研究の応用

Synthesis and Spectroscopy :

- In a study by Ramadan (2019), N-(3-Chlorophenyl)hydrazinecarbothioamide was synthesized and characterized, offering insights into the molecular modeling and fragmentation pathways of similar compounds (Ramadan, 2019).

Optical Probe Development :

- Shi et al. (2016) developed a simple-structured, hydrazinecarbothioamide-derived optical probe for detecting Hg2+ and Ag+, showcasing the potential of such compounds in sensing applications (Shi et al., 2016).

Antioxidant Activity :

- Bărbuceanu et al. (2014) synthesized new hydrazinecarbothioamides and evaluated their antioxidant activity, revealing excellent performance in DPPH assays (Bărbuceanu et al., 2014).

Vibrational Spectral Analysis :

- Ragamathunnisa M et al. (2015) conducted a detailed vibrational spectral analysis of a similar compound, 2-(2,4,6-Trichlorophenyl) hydrazinecarbothioamide, using FT-IR and FT-Raman techniques (Ragamathunnisa M, Selvi C, Jasmine Vasantha Rani E, 2015).

Solubility Studies :

- Shakeel et al. (2014) investigated the solubility of N-(4-Chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide in various solvents, providing valuable data for formulation development (Shakeel, Bhat, Haq, 2014).

Fluorescent Chemosensor Application :

- Suh et al. (2022) developed a hydrazine-carbothioamide-based fluorescent chemosensor for detecting Zn2+, demonstrating its application in various mediums including zebrafish and water samples (Suh, Gil, Yoon, Kim, Kim, 2022).

Catalytic Applications :

- In a study by Prabhu and Lakshmipraba (2017), a nickel(II) complex of a similar compound was synthesized and characterized, showing its effectiveness as a catalyst for C–C coupling reactions (Prabhu, Lakshmipraba, 2017).

Corrosion Inhibition :

- Kumari, Shetty, and Rao (2017) explored the use of an aromatic hydrazide derivative as a corrosion inhibitor for mild steel, demonstrating its efficiency in acidic medium (Kumari, Shetty, Rao, 2017).

Antifungal Activity :

- El-Tabl et al. (2012) prepared metal complexes of a Schiff base derivative of hydrazinecarbothioamide and assessed their antifungal activity (El-Tabl, Shakdofa, El-Seidy, al-Hakimi, 2012).

Photochromic Properties :

- Che et al. (2019) synthesized Schiff bases containing the indole group, including a compound with hydrazinecarbothioamide structure, and studied their reversible photochromic properties (Che, Liu, Zhao, Yu, Zhao, 2019).

作用機序

The mechanism of action of similar compounds has been explored . For example, DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is a very specific and sensitive inhibitor of photosynthesis. It blocks the QB plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone .

Safety and Hazards

将来の方向性

Future research could focus on the biological potential of similar compounds . For instance, a molecular modelling of 2-pyrazoline compounds and other chalcone derivatives affinity to binding cholinesterase (AChE and BChE) active site showed a selective inhibition potential, suggesting that these compounds might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders .

特性

IUPAC Name |

(3,4-dichloroanilino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3S/c8-5-2-1-4(3-6(5)9)11-12-7(10)13/h1-3,11H,(H3,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDCINBRGZTQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NNC(=S)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728805 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

13124-09-9 | |

| Record name | 13124-09-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)